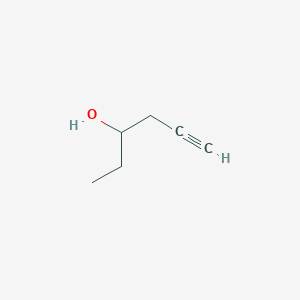

5-Hexyn-3-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYGRAORQSCNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885097 | |

| Record name | 5-Hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-84-8 | |

| Record name | 5-Hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexyn-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hexyn-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Hexyn 3 Ol

Established Synthetic Routes to 5-Hexyn-3-ol

The synthesis of this compound can be achieved through various methods. One established route involves the reaction of 3-hexyn-1-ol (B147329) with a strong base, followed by an acid workup. ontosight.ai

Another approach described for preparing hexyn-3-ol-1 (an isomer of this compound, though the patent describes it as hexyn-3-ol-1 which corresponds to this compound based on the reaction scheme) involves a sequence starting from propargyl chloride. This method includes the reaction of methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene (B1197577) oxide to form a halogenomagnesium salt of hexyn-3-ol-1, which is subsequently hydrolyzed to yield the desired product. google.com This process can be carried out batchwise or continuously. google.com Propargyl chloride, a starting material in this route, can be obtained from propargyl alcohol, which is derived from acetylene (B1199291) and formaldehyde. google.com

Stereoselective and Enantioselective Synthesis Approaches for Chiral Alkynols

This compound possesses a stereogenic center at the C-3 position, making it a chiral compound with two enantiomers (R and S). The synthesis of chiral alkynols, including enantiomerically enriched this compound, is an important area of research.

One method for obtaining enantiomerically enriched this compound is through the resolution of the racemic mixture. The resolution of (±)-5-hexyn-3-ol has been achieved by high-performance chromatography of its O-methyl mandelic esters. cdnsciencepub.comcdnsciencepub.com The absolute configurations of the (−) and (+) enantiomers were determined by comparison with an authentic sample prepared from D-(+)-glucose. cdnsciencepub.comcdnsciencepub.com

General methods for the enantioselective synthesis of propargylic alcohols, a class that includes this compound, involve the direct addition of terminal alkynes to aldehydes. A notable method utilizes N-methylephedrine as a chiral additive and Zn(OTf)₂ as a catalyst, achieving high enantiomeric excess under mild conditions. organic-chemistry.org This approach is advantageous as it uses readily available starting materials and forms a new carbon-carbon bond and a stereogenic center in a single step. organic-chemistry.org

Catalytic asymmetric synthesis approaches for chiral alkynols are actively being developed. For instance, CuBr and ZnI₂ have been employed as catalysts or subcatalysts in the asymmetric synthesis of axially chiral allenols from propargylic alcohols and aldehydes, where the alcohol unit in the terminal alkynes plays a significant role in achieving high enantioselectivity. acs.org

Catalytic Strategies in Alkynol Synthesis

Catalytic methods play a crucial role in the efficient synthesis of alkynols. Various metal complexes and catalytic systems have been explored for facilitating the formation of the alkyne and alcohol functionalities.

Gold catalysis has emerged as a powerful tool in the cyclization of alkynol-based compounds, demonstrating utility in organic synthesis and the synthesis of natural products. nih.gov Gold complexes can activate propargylic compounds, leading to various transformations. nih.gov

Copper-catalyzed reactions are also significant in alkyne chemistry. For example, copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA) catalytic systems have been used for the coupling of terminal alkynes with acid chlorides to synthesize ynones. organic-chemistry.org Copper catalysis has also been applied in enantioselective reactions involving alkynes. acs.org

Other catalytic strategies include the use of palladium catalysts in cross-coupling reactions involving alkynes organic-chemistry.orgacs.org and ruthenium-catalyzed asymmetric transfer hydrogenation for the synthesis of chiral β-hydroxysulfones from alkynes. rsc.org Metal-organic frameworks (MOFs) containing copper have also been investigated as catalysts for reactions involving alkynols, such as the conversion of CO₂ into cyclic carbonates. chinesechemsoc.org

In some established routes for preparing hexyn-3-ol-1 (this compound), the reaction of methyl magnesium halide with propargyl chloride can be carried out in the presence of a catalytic amount of copper(I) chloride to improve efficiency. google.com

Green Chemistry Principles and Sustainable Synthetic Routes for Alkynols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chim.it Applying these principles to the synthesis of alkynols is an active area of research, focusing on developing more sustainable and environmentally friendly methods. numberanalytics.commdpi.com

Sustainable synthesis of alkynes and alkynols involves exploring methods that minimize environmental impact, such as using renewable resources and developing efficient catalytic processes. numberanalytics.commdpi.comopenaccesspub.org Research has focused on developing new and efficient methods for alkyne synthesis using bio-based feedstocks obtained from biomass or waste streams. openaccesspub.org

One-pot reactions that reduce the number of synthetic steps and minimize waste generation align with green chemistry principles. rsc.orgnih.gov For instance, a one-pot green synthesis of α-diaryl-β-alkynol derivatives has been developed using an iron cocatalyst system in water at room temperature. nih.govacs.org This method demonstrates the potential for carrying out alkynol synthesis in environmentally benign solvents like water. nih.govacs.org

Catalysis itself is a key pillar of green chemistry, as it can improve reaction efficiency, selectivity, and reduce waste. mdpi.com The development of green catalysts and catalytic methods is crucial for fostering sustainable synthesis. mdpi.com This includes exploring different types of catalysis, such as metal catalysis, organocatalysis, and biocatalysis, and integrating them into synthetic sequences to reduce waste and increase selectivity. mdpi.com

The use of less hazardous reagents and solvents, along with developing processes that can be conducted under milder conditions (e.g., room temperature, atmospheric pressure), are important aspects of creating sustainable synthetic routes for alkynols. google.comnih.govacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 89223 |

| 3-Hexyn-1-ol | 928-90-5 |

| Propargyl chloride | 31267 |

| Methyl magnesium halide | N/A |

| Ethylene oxide | 7907 |

| N-Methylephedrine | 10443 |

| Zn(OTf)₂ | 27584 |

| CuBr | 104677 |

| ZnI₂ | 24515 |

| Copper(I) iodide | 25251 |

| TMEDA | 7915 |

| Palladium | 23911 |

| Ruthenium | 23928 |

| Iron | 23926 |

| Carbon dioxide | 280 |

| Propargyl alcohol | 7881 |

| Acetylene | 6326 |

| Formaldehyde | 712 |

| D-(+)-Glucose | 5793 |

Reaction Mechanisms and Reactivity Profiles of 5 Hexyn 3 Ol

Transformations of the Hydroxyl Group

The secondary hydroxyl group in 5-hexyn-3-ol can undergo reactions typical of alcohols. These include reactions such as oxidation, esterification, and nucleophilic substitution, although nucleophilic substitution at a secondary carbon can be less facile than at a primary carbon. benchchem.com Oxidation of secondary alcohols typically yields ketones. researchgate.net For instance, this compound can be oxidized to the corresponding ketone using suitable oxidizing agents. benchchem.com Esterification involves the reaction of the hydroxyl group with a carboxylic acid or derivative to form an ester. benchchem.com

Alkynyl Functional Group Chemistry

The terminal alkyne moiety is a highly reactive functional group capable of participating in a broad range of chemical reactions, including additions, couplings, and cycloadditions. sigmaaldrich.com

Catalytic Hydrogenation and Partial Hydrogenation Pathways

Catalytic hydrogenation of the alkyne group in this compound can lead to either a complete reduction to the alkane or a partial reduction to an alkene. Complete hydrogenation typically utilizes catalysts like palladium on carbon and results in the saturation of both the alkyne and any potential alkene formed during partial hydrogenation. benchchem.com Partial hydrogenation, aiming for the selective reduction of the alkyne to an alkene, often requires specific catalysts and controlled conditions to prevent over-reduction to the alkane and to favor the formation of a specific alkene isomer (cis or trans). Palladium-based catalysts are commonly employed for alkyne hydrogenation. beilstein-journals.org Selective semihydrogenation of alkynes to Z-alkenes is a significant transformation in organic synthesis. mdpi.com While research on the selective hydrogenation of 3-hexyn-1-ol (B147329) has been reported, demonstrating the importance of catalyst selection and reaction conditions for achieving high selectivity to the Z-alkene, similar principles apply to this compound. mdpi.comresearchgate.net

Cycloaddition Reactions, including Click Chemistry

Terminal alkynes are key participants in cycloaddition reactions, notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. benchchem.comsigmaaldrich.com This reaction allows for the efficient joining of an alkyne with an azide (B81097) to form a 1,2,3-triazole ring. benchchem.com The alkyne group in this compound can participate in such cycloaddition reactions, facilitating the synthesis of more complex molecules with triazole scaffolds. benchchem.com

Oxidative and Reductive Transformations

Beyond hydrogenation, the alkyne group can undergo other oxidative and reductive transformations. Oxidation of terminal alkynes can lead to carboxylic acids or other cleavage products depending on the reagents and conditions. benchchem.com For instance, oxidation with strong agents like potassium permanganate (B83412) or chromium trioxide can cleave the carbon-carbon triple bond. benchchem.com Reductive transformations, other than hydrogenation, might involve dissolving metal reductions, although the specific application to this compound would depend on the desired outcome and compatibility with the hydroxyl group.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling, Hydrostannylation)

Terminal alkynes are widely utilized in carbon-carbon bond formation reactions, particularly in transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, involves the coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper. benchchem.comresearchgate.net While 1-hexyn-3-ol (B89403) has been shown to undergo Sonogashira couplings, the terminal alkyne of this compound is also expected to be reactive under similar conditions. benchchem.com Hydrostannylation, the addition of an organotin hydride across a multiple bond, is another reaction where alkynes participate, forming vinylstannanes which can then be used in further coupling reactions like Stille coupling. lookchem.comchemicalbook.comscientificlabs.com 3,5-Dimethyl-1-hexyn-3-ol (B130301), a related alkynol, has been shown to participate in one-pot palladium-mediated hydrostannylation/Stille cross-coupling reactions. lookchem.comchemicalbook.comscientificlabs.com

Radical Reactions and Mechanistic Investigations

The reactivity of this compound under radical conditions can also be a subject of investigation. Studies on related alkynols have explored their behavior in radical cyclization reactions. researchgate.net The presence of both the alkyne and hydroxyl functionalities can influence the course and outcome of radical processes. Mechanistic investigations often involve studying reaction kinetics, identifying intermediates, and determining transition states to understand the detailed pathways of the transformations this compound undergoes. Thermolysis studies on related acetylenic alcohols have provided insights into concerted mechanisms involving cyclic transition states. researchgate.netccl.net

Intramolecular Rearrangements and Cyclization Reactions

The presence of the alkyne and hydroxyl functionalities within the same molecule enables this compound to undergo intramolecular reactions, leading to the formation of cyclic products or rearranged isomers. These transformations are often catalyzed by transition metals or Brønsted/Lewis acids, proceeding through various mechanisms including cycloisomerization and sigmatropic rearrangements benchchem.comrsc.org.

One notable type of intramolecular reaction involving this compound is cycloisomerization. This process, often catalyzed by transition metals like PtCl₂, can lead to the formation of cyclic enol ethers or keto derivatives benchchem.comrsc.org. For instance, PtCl₂-catalyzed cycloisomerization of related hexynols has been shown to yield regioisomeric keto derivatives via hydride or acyl migrations benchchem.com. The dual unsaturation (alkyne and alkene character) in compounds like this compound enhances their reactivity in these cyclization reactions compared to simpler unsaturated alcohols benchchem.com.

Another relevant rearrangement is the oxy-Cope rearrangement, specifically its acetylenic analog. Research has demonstrated that derivatives of this compound can lower activation enthalpies in the oxy-Cope rearrangement benchchem.com. Vapor phase thermolysis of 1-hexen-5-yn-3-ol (B3379419), an isomer of this compound with a double bond at the C1 position, has been shown to undergo an acetylenic analog of the oxy-Cope reaction, yielding 4,5-hexadienal ccl.netccl.net. While this specific example refers to an isomer, it illustrates the potential for such rearrangements in hexynol (B8569683) systems. Thermolyses of other β-hydroxyacetylenes have also established the ability of acetylenic systems to participate in intramolecular reactions proceeding via six-membered cyclic transition states, leading to allenes and carbonyl compounds via a 1,5-hydrogen transfer ccl.netresearchgate.net.

Metal-catalyzed silylcarbocyclization (SiCAC) protocols represent another approach to forming cyclic compounds from alkynes with hydrosilanes mdpi.com. While the direct application to this compound is not explicitly detailed in all sources, related ω-(dimethylsiloxy)-alkynes have been shown to undergo cyclization reactions catalyzed by rhodium complexes, yielding oxasilacycloalkanes mdpi.com. This suggests the potential for similar cyclization pathways for this compound derivatives appropriately functionalized with silyl (B83357) groups.

Cascade reactions involving alkynyl alcohols, including 5-hexyn-1-ols, have emerged as valuable tools for synthesizing diverse heterocycles rsc.org. These reactions, initiated by π-electrophilic catalyst-promoted cycloisomerization, form cyclic enol ethers that can then participate in further annulations, such as Prins-type cyclization or acetal (B89532) formation rsc.org. For example, Ag(I)-mediated π-activation of 5-hexyn-1-ol (B123273) can lead to the formation of exocyclic and endocyclic enol ethers through 5-exo-dig and subsequent isomerization rsc.org. These intermediates can then react with other electrophiles, like aldehydes, to form complex fused ring systems rsc.org. While the position of the hydroxyl group differs in 5-hexyn-1-ol compared to this compound, the underlying principles of π-activation and subsequent cyclization/annulation are relevant to the reactivity of alkynyl alcohols in general.

Radical cyclization reactions are also a known class of transformations for generating cyclic products from radical intermediates wikipedia.org. These reactions typically involve the attack of a radical on a multiple bond wikipedia.org. While general principles of radical cyclization, such as the preference for 5-exo cyclization under kinetic control, are well-established, specific detailed research findings on the radical cyclization of this compound were not extensively available in the provided snippets wikipedia.org. However, the ability of acetylenic systems to participate in intramolecular radical reactions is a recognized concept researchgate.net.

The specific outcomes and mechanisms of intramolecular rearrangements and cyclization reactions of this compound are highly dependent on the reaction conditions, catalyst employed, and the presence of other functional groups or reagents. Detailed research findings often involve specific derivatives or reaction systems.

Here is a table summarizing some types of intramolecular reactions relevant to alkynyl alcohols like this compound based on the search results:

| Reaction Type | Catalysts/Conditions | Typical Outcomes | Relevant Information |

| Cycloisomerization | Transition metals (e.g., PtCl₂) | Cyclic enol ethers, Keto derivatives | Enhanced by dual unsaturation; involves hydride/acyl migrations. benchchem.com |

| Acetylenic Oxy-Cope Rearrangement | Thermal | Allenes, Carbonyl compounds | Proceeds via 1,5-hydrogen transfer; six-membered cyclic transition state. ccl.netccl.net |

| Silylcarbocyclization (SiCAC) | Rhodium complexes (for related substrates) | Oxasilacycloalkanes | Requires silyl functionalization; forms heterocycles. mdpi.com |

| Cascade Annulation Reactions | Transition metals, Lewis acids, Brønsted acids | Fused heterocycles (e.g., pyrans, ketals) | Initiated by cycloisomerization; involves cyclic enol ether intermediates. rsc.org |

| Radical Cyclization | Radical initiators (general principle) | Cyclic products | Involves attack of a radical on a multiple bond; 5-exo often favored. wikipedia.org |

This table provides a general overview of the types of intramolecular rearrangements and cyclization reactions that this compound, as an alkynyl alcohol, can potentially undergo or are relevant to its chemical behavior.

Stereochemical Investigations of 5 Hexyn 3 Ol

Chromatographic Resolution and Enantiomeric Separation

The separation of racemic mixtures of enantiomers, a process known as resolution, is often challenging due to their identical physical properties in achiral environments. However, by converting enantiomers into diastereomers through reaction with a chiral reagent, their physical properties become different, allowing for separation using standard chromatographic techniques. libretexts.org

Resolution of (±)-5-hexyn-3-ol has been achieved through the formation of diastereomeric esters. Specifically, the resolution of racemic 5-hexyn-3-ol has been reported using high-performance chromatography (HPLC) of its O-methyl mandelic esters. researchgate.netcdnsciencepub.comcdnsciencepub.com This method involves reacting the racemic alcohol with an optically active O-methyl mandelic acid chloride to form a mixture of diastereomeric esters, which can then be separated by HPLC. cdnsciencepub.com

Chromatographic methods, particularly those employing chiral stationary phases (CSPs), are widely used for enantiomer separation. chromatographyonline.com While direct separation on CSPs is possible, the conversion to diastereomers followed by separation on normal stationary phases is also a common strategy. nih.gov In the case of 5-methyl-1-hexyn-3-ol, a related acetylene (B1199291) alcohol, the separation of diastereomeric MαNP esters by HPLC on silica (B1680970) gel showed good resolution. nih.govmdpi.com

Determination of Absolute Configuration

Determining the absolute configuration of enantiomers is essential for assigning their correct stereochemical descriptors (R or S). For this compound, the absolute configuration of its enantiomers has been determined.

The absolute configuration of (-)- and (+)-5-hexyn-3-ol was determined by comparison with an authentic sample prepared from D-(+)-glucose. researchgate.netcdnsciencepub.comcdnsciencepub.com This approach involves synthesizing one of the enantiomers from a precursor with a known absolute configuration, such as D-(+)-glucose, and then comparing its optical rotation with the enantiomers obtained from the resolution of the racemic mixture. cdnsciencepub.com

Additionally, empirical correlations of configuration and NMR chemical shifts for diastereomeric esters, such as O-methylmandelate esters, have been developed and used to assign the configuration of secondary carbinols. researchgate.net This method involves analyzing the NMR spectra of the diastereomeric esters formed with a chiral auxiliary and correlating the observed chemical shifts with the known configurations of similar compounds.

Based on these investigations, the (-)-enantiomer of this compound has been assigned the R absolute configuration, while the (+)-enantiomer has the S configuration. cdnsciencepub.com

Chiral Building Block Utility in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds used as starting materials in asymmetric synthesis to construct more complex chiral molecules with desired stereochemistry. This compound, in its enantiopure forms, serves as a valuable chiral building block.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Strategies for asymmetric synthesis include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk The chiral pool approach, which utilizes naturally occurring chiral compounds as starting materials, is another method for obtaining enantiopure compounds. york.ac.uk

(R)-(-)-5-hexyn-3-ol has been utilized as a starting material in the total synthesis of complex natural products. For instance, it was required as a starting material in work towards the total synthesis of erythromycin (B1671065) A. cdnsciencepub.com Chiral 3-hydroxy-1-alkyne building blocks, including derivatives of this compound, have been used in the stereoselective synthesis of neurotoxic C17-polyacetylenic alcohols. researchgate.net

The enantioselective synthesis of the sex pheromone of Sitodiplosis mosellana and its stereoisomers has also involved the use of chiral building blocks derived from epoxides and subsequent reactions with alkynyllithium reagents. mdpi.comresearchgate.net While this compound itself might not be a direct intermediate in every reported asymmetric synthesis, its structural motif (a chiral propargylic alcohol) is common in such applications, highlighting the utility of this class of compounds. The synthesis of chiral hex-5-yn-2-ones, valuable precursors to chiral pyrroline (B1223166) units in photosynthetic hydroporphyrins, also involves strategies that could potentially utilize or be related to the chemistry of chiral this compound derivatives. rsc.org

The ability to synthesize and utilize enantiopure this compound underscores its importance as a versatile chiral building block in the construction of a wide range of stereochemically defined organic molecules.

Compound Information

| Compound Name | PubChem CID |

| This compound | 19780-84-8 |

| D-(+)-glucose | 5793 |

| Erythromycin A | 20878 |

Data Tables

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hexyn 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and functional group arrangement of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable data for structural confirmation. For 5-Hexyn-3-ol, ¹H NMR spectra show distinct signals corresponding to the protons in the ethyl group, the methylene (B1212753) group adjacent to the alcohol, the methine group bearing the hydroxyl, and the terminal alkyne proton. cdnsciencepub.com ¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule. Analysis of chemical shifts, splitting patterns (multiplicity), and integration in ¹H NMR, along with chemical shifts in ¹³C NMR, allows for the assignment of each signal to a specific atom in the this compound structure.

For example, in the ¹H NMR spectrum of R(-)-5-hexyn-3-ol in CDCl₃, signals are observed at δ 3.65 (quintuplet, -CH-OH), 2.40 (multiplet, -CH₂-C≡C-H, OH), 2.05 (triplet, -C≡C-H), 1.58 (multiplet, CH₃-CH₂-CHOH-), and 0.96 (triplet, CH₃-CH₂-). cdnsciencepub.com These chemical shifts and multiplicities are characteristic of the protons in their respective environments within the molecule.

While the provided search results specifically mention ¹H and ¹³C NMR for this compound and a derivative cdnsciencepub.com, advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be applied to provide more detailed connectivity information, confirming proton-proton and proton-carbon correlations, respectively. This is particularly useful for complex derivatives or for unambiguous assignment of overlapping signals.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. These techniques are complementary, as some vibrations are active in IR and others in Raman, depending on the change in dipole moment and polarizability during the vibration.

For this compound, key functional groups include the hydroxyl group (-OH) and the terminal alkyne group (C≡C-H). In the IR spectrum, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. nist.govcdnsciencepub.com The terminal alkyne C-H stretching vibration typically appears around 3300 cm⁻¹, and the C≡C stretching vibration is expected around 2100-2260 cm⁻¹. nist.govcdnsciencepub.com The provided IR spectra for this compound show characteristic bands including those at 3580, 3460, 3310, and 2100 cm⁻¹ in CHCl₃. cdnsciencepub.com

Raman spectroscopy can also be used to characterize these functional groups. The C≡C stretching vibration is often strong in Raman spectra due to the significant change in polarizability during the vibration. Raman spectra for this compound have been recorded using a FT-Raman Spectrometer. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides very accurate mass measurements, allowing for the determination of the exact molecular formula.

The molecular weight of this compound is approximately 98.14. nih.govsigmaaldrich.comnist.gov Electron ionization (EI) mass spectrometry, a common technique, can cause fragmentation of the molecule. The fragmentation pattern, the set of m/z values of the fragment ions and their relative abundances, is characteristic of the compound's structure and can be used for identification and structural elucidation. pressbooks.pubwikipedia.org

For alcohols, common fragmentation pathways include alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the hydroxyl group) and dehydration (loss of water, M-18). aip.org The mass spectrum of this compound shows a molecular ion peak at m/z 98 (M⁺). cdnsciencepub.com Fragment ions are also observed, for example, a significant peak at m/z 41. nih.gov Analyzing these fragmentation patterns can provide insights into the structure. For instance, alpha-cleavage could lead to the loss of an ethyl radical (C₂H₅, mass 29) or a propargyl radical (C₃H₃, mass 39), resulting in fragment ions.

HRMS can confirm the elemental composition of the molecular ion and fragment ions, providing a higher degree of certainty in structural assignments. While specific HRMS fragmentation data for this compound was not extensively detailed in the search results, HRMS is a standard technique for precise mass determination and formula confirmation of organic compounds and their fragments. msu.edu

Advanced Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for analyzing the purity of this compound and for separating and analyzing its isomers, particularly enantiomers since the C3 carbon is a chiral center.

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly useful for separating compounds that are less volatile or thermally labile. For the analysis and separation of isomers, chiral stationary phases can be used in HPLC (chiral HPLC). The resolution of racemic mixtures of chiral compounds, such as (±)-5-hexyn-3-ol, can be achieved by converting them into diastereomeric derivatives and then separating these diastereomers by chromatography. cdnsciencepub.comcdnsciencepub.com For instance, the resolution of (±)-5-hexyn-3-ol has been reported using high performance chromatography of its O-methyl mandelic esters. cdnsciencepub.comcdnsciencepub.com This approach leverages the different physical properties of diastereomers, allowing for their separation. Preparative HPLC can also be used to isolate pure enantiomers after separation. cdnsciencepub.com

Data Tables

Based on the search results, here are examples of data that could be presented in tables:

Table 1: Selected Spectroscopic Data for this compound

| Technique | Type of Data | Key Observations (cm⁻¹ or δ ppm) | Reference |

| IR | Vibrational Stretches | 3580, 3460, 3310 (O-H, ≡C-H), 2100 (C≡C) | nist.govcdnsciencepub.com |

| ¹H NMR | Chemical Shifts (CDCl₃) | 3.65 (-CH-OH), 2.40 (-CH₂-C≡C-H, OH), 2.05 (-C≡C-H), 1.58 (CH₃-CH₂-), 0.96 (CH₃-CH₂-) | cdnsciencepub.com |

| MS (EI) | Molecular Ion (M⁺) | m/z 98 | cdnsciencepub.com |

| MS (EI) | Fragment Ion | m/z 41 | nih.gov |

Table 2: Purity Analysis of this compound by GC

| Source/Grade | Purity (%) | Method | Reference |

| Avantor | ≥90.0 | GC | avantorsciences.com |

| TCI Chemicals | >98.0 | GC | tcichemicals.com |

| Thermo Scientific | ≥98.0 | GC | fishersci.nl |

| Sigma-Aldrich | 97 | Not specified | sigmaaldrich.com |

| The Good Scents Company (3,5-Dimethyl-1-hexyn-3-ol) | 95.00 to 100.00 | GC | thegoodscentscompany.com |

Table 3: Resolution of (±)-5-Hexyn-3-ol via Diastereomeric Esters

| Diastereomer | Method of Separation | Optical Rotation ([α]²) | Absolute Configuration | Reference |

| More polar | High performance chromatography of O-methyl mandelic esters | -4° (c 1.1, CHCl₃) | R | cdnsciencepub.comcdnsciencepub.com |

| Less polar | High performance chromatography of O-methyl mandelic esters | +4° (c 2.1, CHCl₃) | S | cdnsciencepub.comcdnsciencepub.com |

Detailed Research Findings

Research on this compound includes its synthesis and resolution into enantiomers. The racemic form of this compound can be prepared from the condensation of propargyl magnesium bromide on propionaldehyde. cdnsciencepub.com Resolution of the enantiomers has been achieved by transforming the racemic alcohol into diastereoisomeric O-methyl mandelic esters, which can then be separated by high performance chromatography. cdnsciencepub.comcdnsciencepub.com Hydrolysis of the separated diastereomers yields the pure enantiomers, R(-)-5-hexyn-3-ol and S(+)-5-hexyn-3-ol, with reported optical rotations. cdnsciencepub.com The absolute configurations of the enantiomers were determined by comparison with an authentic sample prepared from D(+)-glucose and also based on Mosher's work on the anisotropic effect on NMR chemical shifts of diastereomeric esters. cdnsciencepub.comresearchgate.net

The application of these spectroscopic and chromatographic techniques is vital for confirming the identity, purity, and stereochemistry of this compound and its derivatives in synthetic and research endeavors.

Computational and Theoretical Chemistry Studies on 5 Hexyn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting various molecular properties of organic molecules. For 5-Hexyn-3-ol, these calculations can provide details about its ground state energy, molecular orbitals (such as HOMO and LUMO), charge distribution, dipole moment, and vibrational frequencies. Such properties are crucial for understanding its reactivity and physical characteristics. While specific detailed quantum chemical calculations solely focused on the electronic structure and molecular properties of this compound were not extensively detailed in the search results, related studies on similar alkynyl alcohols and the application of quantum chemistry in conformational analysis and reaction mechanisms involving this compound highlight the relevance of these methods. For instance, quantum chemical calculations have been used in conjunction with microwave spectroscopy to study the conformational landscape and internal rotation dynamics of related molecules like 4-hexyn-3-ol. nih.govaip.org These studies often employ levels of theory such as MP2 or density functional theory (DFT) with appropriate basis sets to optimize molecular geometries and calculate energies. aip.orgaip.org Predicted properties like XLogP (predicted octanol-water partition coefficient) and predicted collision cross-sections are available for this compound, derived from computational methods. uni.lu

The PubChem entry for this compound lists computed descriptors, including the IUPAC name, InChI, InChIKey, molecular formula, and molecular weight, which are typically derived from structural information and basic computational algorithms. nih.gov

Conformational Analysis and Internal Rotation Dynamics

Studies on related molecules like 4-hexyn-3-ol, which also contains an alkyne and a hydroxyl group, demonstrate the application of quantum chemical calculations for conformational analysis. nih.govaip.org These studies involve calculating potential energy surfaces by varying key dihedral angles to locate energy minima (conformers) and transition states connecting them. For 4-hexyn-3-ol, quantum chemical calculations yielded nine conformers, and the internal rotation of the propynyl (B12738560) methyl group was studied, revealing low barriers due to the alkyne spacer. nih.govaip.org While this compound has a terminal alkyne and a different arrangement of functional groups compared to 4-hexyn-3-ol, similar computational approaches would be applicable to explore its conformational space and internal rotation dynamics, particularly concerning the rotation of the ethyl group and the hydroxyl group.

The barriers to internal rotation can have a significant impact on the observed spectroscopic properties and reactivity of a molecule. aip.org Quantum chemistry is essential for calculating these barrier heights and understanding the factors influencing them, such as steric and electronic effects. aip.org

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating reaction mechanisms involving this compound and characterizing the transition states that govern reaction rates and selectivity. By calculating the energies of reactants, products, intermediates, and transition states, computational methods can map out reaction pathways and determine activation energies.

While direct theoretical studies on reaction mechanisms solely focused on this compound were not prominently found, research on reactions involving similar propargylic alcohols provides relevant insights. For example, computational studies have been used to investigate the mechanisms of reactions involving propargylic alcohols, such as rhodium-catalyzed tandem ylide formation/ sigmaaldrich.comfishersci.nl-sigmatropic rearrangements. nih.gov These studies involve calculating the geometries and energies of transition states to understand the factors influencing enantioselectivity and reaction pathways. nih.gov

Another relevant area is the thermolysis of alkynyl alcohols. Studies on the vapor phase thermolysis of 1-hexen-5-yn-3-ol (B3379419), an isomer of this compound, have proposed concerted mechanisms involving cyclic transition states for cleavage and rearrangement reactions. ccl.net Theoretical calculations can help confirm the nature of these transition states and the feasibility of proposed mechanisms by calculating activation barriers. The automated discovery of elementary chemical reaction steps using computational methods also involves locating transition states and mapping reaction networks, which could be applied to study the reactivity of this compound. acs.org

Molecular Modeling of Interactions in Complex Systems

Molecular modeling techniques can be applied to study how this compound interacts with other molecules or in complex environments, such as in solution, with enzymes, or within biological systems. These methods can provide insights into binding affinities, non-covalent interactions, and the influence of the environment on the molecule's behavior.

While specific studies modeling the interactions of this compound in complex systems were not extensively detailed, the compound's potential applications in medicinal chemistry and as a precursor for drug synthesis suggest that such modeling would be relevant. ontosight.aibenchchem.com For instance, if this compound derivatives are explored for their interaction with biological targets like enzymes or receptors, molecular docking and molecular dynamics simulations could be employed to study binding modes and affinities. ajgreenchem.comorientjchem.org

Quantitative structure-toxicity relationship (QSTR) models, which utilize molecular descriptors derived from computational chemistry, have been developed to predict the toxicity of aliphatic compounds, including alcohols, towards organisms like Tetrahymena pyriformis. arxiv.orgresearchgate.net These models implicitly involve the modeling of interactions between the compound and biological systems, where molecular properties calculated through quantum chemistry play a role in predicting biological activity. arxiv.orgresearchgate.net Although this compound was not explicitly listed in the provided examples of QSTR studies, its inclusion in such models would involve calculating relevant molecular descriptors and modeling its potential interactions within the biological system.

Furthermore, the use of this compound in the synthesis of steroid derivatives and their theoretical evaluation of interaction with proteins like BRCA-1 demonstrates the application of molecular modeling (specifically docking) to study the interactions of molecules incorporating the this compound structure with biological macromolecules. ajgreenchem.com

Applications of 5 Hexyn 3 Ol As a Versatile Synthetic Building Block

Synthesis of Complex Organic Molecules and Polyfunctionalized Scaffolds

The dual functionality of 5-hexyn-3-ol, featuring a terminal alkyne and a secondary alcohol, provides multiple reactive sites for chemical manipulation. This allows its incorporation into diverse synthetic routes for constructing complex organic molecules and polyfunctionalized scaffolds. Alkynyl alcohols, including this compound and its derivatives, are frequently employed as starting materials in the synthesis of complex organic compounds nih.govfishersci.atwikipedia.org.

The terminal alkyne moiety can undergo reactions such as Sonogashira coupling, which involves coupling with aryl halides in the presence of palladium catalysts to synthesize biologically active molecules wikipedia.org. Cyclization reactions are another significant application, where the compound can be used to form various cyclic structures wikipedia.org. The hydroxyl group can participate in transformations like oxidation, reduction, and nucleophilic substitution reactions, allowing for further diversification of the molecular scaffold nih.govfishersci.at. Research on overcoming the usual reactivity of other functional groups, such as β-nitroenones, to synthesize polyfunctionalized homoallylic alcohols fishersci.atamericanelements.com suggests analogous strategies could be applied to this compound derivatives, leveraging its structure to build complex, highly functionalized molecules.

Application in Natural Product Synthesis

The structural complexity and biological significance of natural products often necessitate the use of versatile building blocks like this compound in their total synthesis. Alkynyl alcohols have been utilized as precursors in the synthesis of various natural products. For instance, 1-hexen-5-yn-3-ol (B3379419) is noted as a precursor to Sabina ketone, a monoterpene of industrial significance nih.gov. While direct examples for this compound in the synthesis of specific complex natural products are less extensively documented in the immediate search results, the synthetic strategies applicable to related alkynyl alcohols, such as Sonogashira coupling and cyclization reactions wikipedia.org, are fundamental tools in natural product synthesis. The synthesis and resolution of R(-)-5-hexyn-3-ol from D(+)-glucose highlights its potential origin from and connection to carbohydrate chemistry, which is often relevant in the synthesis of complex natural products fishersci.ca. The use of 5-hexyn-1-ol (B123273) in the synthesis of lycopodium (B1140326) alkaloids (+)-nankakurine A and (+)-nankakurine B further exemplifies the utility of hexynol (B8569683) isomers in constructing complex natural product scaffolds fishersci.ca.

Integration into Materials Science and Polymer Chemistry

The incorporation of functional groups like alkynes and hydroxyls into polymers can impart unique properties to materials. This compound and related alkynyl alcohols find applications in materials science and polymer chemistry, primarily as monomers or initiators for the creation of functionalized polymers nih.govfishersci.atwikipedia.orgfishersci.beontosight.aiwikipedia.org. The reactive alkyne group allows for post-polymerization modification, such as through click chemistry, to introduce additional functionalities nih.govwikipedia.org.

Alkynyl alcohols, including 5-hexyn-1-ol, have been employed as initiators in controlled polymerization techniques, such as the enzymatic ring-opening polymerization of lactones like ε-caprolactone fishersci.bewikipedia.org. This method allows for the synthesis of end-functionalized polyesters, specifically alkynyl-type polyester (B1180765) macromonomers, with controlled molecular weights fishersci.bewikipedia.org. These functionalized polymers can be tailored for various applications, including use in sensors and drug delivery systems wikipedia.org. The presence of the alkyne functionality provides a handle for further chemical modifications, enabling the creation of polymers with specific properties for advanced material applications.

Precursor for Advanced Chemical Entities through Selective Derivatization

This compound serves as a valuable precursor for the synthesis of advanced chemical entities through selective derivatization. The presence of both the alkyne and hydroxyl functionalities allows for chemoselective transformations to yield a variety of derivatives with tailored properties. The hydroxyl group can be selectively oxidized to an aldehyde or carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide nih.gov. It can also undergo nucleophilic substitution reactions to form ethers or esters nih.gov.

Interdisciplinary Research Involving 5 Hexyn 3 Ol and Its Analogs

Studies in Enzyme Mechanisms and Metabolic Pathways

Derivatives and analogs of 5-hexyn-3-ol have found utility in probing enzyme-catalyzed reactions and metabolic pathways, particularly those involving alkyne functionalities. benchchem.com The reactivity of these compounds can offer insights into the biochemical processes at play. benchchem.com For instance, research has indicated that certain derivatives of this compound can lead to a reduction in activation enthalpies during the Oxy-Cope rearrangement, highlighting their potential in enzymatic investigations. benchchem.com This property has implications for understanding metabolic pathways where alkyne groups are involved. benchchem.com

The study of enzyme mechanisms often involves understanding how enzymes interact with substrates and catalyze specific transformations within metabolic networks. longdom.orgnih.gov While direct studies specifically detailing this compound's role in known metabolic pathways were not extensively found, the use of alkyne-containing molecules as probes in enzymatic studies is a recognized approach. Analogs like 5-hexyn-1-ol (B123273) have been used in the synthesis of compounds explored in medicinal chemistry research, which often targets specific enzymes or pathways. nih.govnih.gov

Bioconjugation and Bioorthogonal Chemistry Applications

The alkyne functional group present in this compound and its analogs makes them valuable in bioconjugation and bioorthogonal chemistry. benchchem.com Bioorthogonal reactions are a class of chemical transformations that can occur within living systems without interfering with native biochemical processes. mdpi.comresearchgate.netnih.gov The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a prominent "click chemistry" reaction, is a key example where terminal alkynes react with azides to form stable triazole rings. benchchem.commdpi.comtcichemicals.com This reaction has been widely applied in bioconjugation and drug development. benchchem.comtcichemicals.com

While copper can be toxic to living cells, the development of ligands has helped mitigate this toxicity, broadening the biological applications of CuAAC, including live cell imaging. mdpi.com Another approach in bioorthogonal chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC), or copper-free click reaction, which utilizes strained alkynes that react rapidly with azides under physiological conditions. mdpi.com Although this compound itself is a terminal alkyne and typically used in CuAAC, the broader field of bioorthogonal chemistry, which includes alkyne-based reactions, is highly relevant for conjugating molecules to biomolecules like proteins, glycans, nucleic acids, and lipids for imaging, identification, and drug delivery. mdpi.comnih.govresearchgate.net For example, alkyne-containing probes derived from 5-hexyn-1-ol have been synthesized for chemical proteomic profiling using bioorthogonal chemistry in mammalian cells. rsc.org

Explorations in Medicinal Chemistry Research

Compounds derived from this compound have been investigated in medicinal chemistry research for their potential therapeutic properties. ontosight.aibenchchem.com These derivatives can serve as scaffolds for the development of new drugs targeting specific biological pathways. benchchem.com The alkyne group's ability to participate in click chemistry reactions, forming stable triazole rings, is particularly useful in drug development and bioconjugation strategies. benchchem.comtcichemicals.com

Research has explored the synthesis of analogs of known bioactive compounds incorporating alkyne functionalities. For instance, 5-hexyn-1-ol, an isomer of this compound, has been used in Sonogashira coupling reactions to synthesize analogs of compounds being investigated for their activity at nicotinic acetylcholine (B1216132) receptors, which are relevant in the context of neurological disorders like depression. nih.gov Additionally, alkyne intermediates, including those potentially derived from hexynol (B8569683) isomers, have been used in the synthesis of benzamide (B126) derivatives explored as inhibitors of sphingosine (B13886) kinases, enzymes involved in cellular signaling pathways relevant to various diseases, including cancer. nih.gov The incorporation of alkyne groups allows for further functionalization, including through click chemistry, to create diverse molecular libraries for screening in drug discovery efforts. tcichemicals.comhbni.ac.in

Research findings indicate that this compound and its related alkyne-containing structures are valuable in the design and synthesis of potential therapeutic agents and probes for studying biological systems.

Emerging Research Directions and Future Perspectives in 5 Hexyn 3 Ol Chemistry

Development of Novel Catalytic Systems for Enantioselective Transformations

The presence of a chiral center at the C3 position in 5-hexyn-3-ol makes enantioselective synthesis a key area of research. Developing catalytic systems that can control the stereochemistry of reactions involving this molecule is crucial for accessing enantioenriched products with potential applications in pharmaceuticals and fine chemicals.

Recent studies have explored the enantioselective synthesis of chiral compounds related to alkynyl alcohols. For instance, the synthesis of (S)- and (R)-5-hexyn-3-ol has been achieved through the reaction of chiral 2-ethyloxirane with lithium acetylide ethylenediamine (B42938) complex. mdpi.com This highlights the potential for using chiral starting materials in conjunction with specific reagents to induce asymmetry. The resolution of racemic (±)-5-hexyn-3-ol has also been investigated using techniques like high-performance chromatography of its O-methyl mandelic esters to obtain enantioenriched samples. researchgate.netcdnsciencepub.com

While direct enantioselective catalysis specifically on this compound wasn't extensively detailed in the immediate search results, research on similar alkyne-containing alcohols and related substrates provides strong indicators of the directions this field is taking. For example, gold-catalyzed reactions involving propargylic alcohols have been shown to yield chiral oxetan-3-ones with no apparent racemization, suggesting the potential of gold catalysis for stereoselective transformations of alkyne alcohols. beilstein-journals.org Similarly, enantioselective hydrogenation of cyclic imines using Noyori-Ikariya half-sandwich complexes demonstrates the broader progress in asymmetric catalysis that could be adapted for this compound derivatives. rsc.org The development of novel chiral ligands and transition metal complexes, such as palladium and nickel complexes with chiral ligands, is a significant area in enantioselective cross-coupling reactions, which could be relevant for functionalizing this compound in a stereocontrolled manner. acs.org

Future work in this area will likely focus on designing and synthesizing novel chiral catalysts, including organocatalysts and transition metal complexes, specifically tailored for reactions involving the alkyne and hydroxyl functionalities of this compound. This could involve asymmetric hydrogenation of the alkyne, enantioselective functionalization of the hydroxyl group, or stereocontrolled carbon-carbon bond formation adjacent to the chiral center.

Exploration of Unconventional Reactivity Modes and Synthetic Pathways

Beyond traditional reactions of alkynes and alcohols, researchers are investigating unconventional reactivity modes and developing novel synthetic pathways for this compound to create diverse molecular architectures. The co-presence of the alkyne and hydroxyl groups allows for unique cascade and cyclization reactions.

Cascade annulation reactions involving alkynyl alcohols, such as 5-hexyn-1-ols (a related structure), have proven to be valuable for synthesizing various heterocycles. rsc.org These reactions, often initiated by π-electrophilic catalyst-promoted cycloisomerization, form cyclic enol ethers that act as intermediates for further annulations, including Prins-type cyclization and acetal (B89532) formation. rsc.org While the search results specifically mention 5-hexyn-1-ols in this context, the principle of utilizing the alkyne and alcohol functionalities in concert for cascade reactions is highly relevant to this compound.

Another area of exploration involves radical cyclization reactions. Although the provided search results did not directly link this compound to radical cyclization, related studies on the synthesis of complex molecules like entecavir (B133710) have utilized radical cyclization of intermediates derived from alkynes, suggesting this could be a viable strategy for this compound. researchgate.net

The development of novel reagents and reaction conditions is also key to unlocking unconventional reactivity. For example, studies on overcoming the usual reactivity of other functionalized molecules, such as β-nitroenones, through the development of specific allylating systems and reaction conditions, indicate the potential for discovering new transformations for this compound by exploring a wide range of chemical environments. acs.org

Future research will likely delve into transition-metal-catalyzed cyclizations and cycloadditions involving this compound, exploring its behavior under various oxidative or reductive conditions, and investigating its potential in multicomponent reactions to rapidly assemble complex structures. The aim is to leverage the inherent energy and reactivity of the alkyne group in conjunction with the versatility of the alcohol to access novel chemical space.

Advanced Applications in Smart Materials and Functional Polymers

The incorporation of alkyne and hydroxyl functionalities into polymer structures can lead to materials with unique properties, including tunable reactivity, cross-linking capabilities, and potential for post-polymerization modification. This compound, with its bifunctional nature, is a promising monomer or building block for the development of smart materials and functional polymers.

Alkynyl alcohols and their derivatives have been explored in the production of polymers and resins. benchchem.comontosight.ai The alkyne group can participate in various polymerization reactions, such as炔烃复分解聚合 (alkyne metathesis polymerization) or click chemistry reactions (specifically the copper(I)-catalyzed azide-alkyne cycloaddition, CuAAC), allowing for the creation of linear or cross-linked polymer networks. benchchem.com The hydroxyl group provides an additional handle for functionalization, enabling the grafting of other molecules or the introduction of specific properties.

While direct examples of this compound in smart materials were not prominently featured, related compounds like 3,5-dimethyl-1-hexyn-3-ol (B130301) have been investigated for applications in materials, such as polymerase chain reaction (PCR) substrate films. biosynth.com This suggests the broader class of alkynyl alcohols holds promise in material science. The ability to integrate metal complex units into hypercrosslinked polymers, as shown with porphyrin derivatives containing alkyne functionalities, further illustrates the potential for creating functional materials by incorporating alkyne-bearing molecules. rsc.org

Future directions include synthesizing polymers with this compound as a co-monomer or a pendant group, exploring its use in the creation of responsive materials, hydrogels, or coatings. The alkyne group can be used for subsequent click chemistry reactions to attach biomolecules, sensors, or other functional moieties, leading to the development of smart materials with tailored properties for applications in drug delivery, sensing, or diagnostics.

Integration with Chemoinformatics and Artificial Intelligence for Reaction Discovery

Chemoinformatics and artificial intelligence (AI) are increasingly powerful tools for accelerating chemical discovery, including the identification of novel reactions and the prediction of reaction outcomes. Integrating these approaches with the study of this compound can help uncover new synthetic routes and reactivity patterns.

Quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models utilize molecular descriptors to predict biological activity or toxicity. ias.ac.inarxiv.org While the search results mentioned the application of quantum chemical descriptors in chemoinformatics and QSTR modeling for aliphatic compounds, including this compound in the context of toxicity prediction towards Tetrahymena pyriformis, this demonstrates the applicability of chemoinformatics techniques to this molecule. ias.ac.inarxiv.org

Future perspectives involve using chemoinformatics databases and AI algorithms to:

Predict the reactivity of this compound with a wide range of reagents and catalysts.

Design optimized synthetic routes to target molecules incorporating the this compound scaffold.

Identify potential new catalytic systems for enantioselective or unconventional transformations.

Explore the vast chemical space accessible through reactions of this compound for the discovery of new materials or biologically active compounds.

The integration of computational methods with experimental studies will be crucial for efficiently exploring the complex reactivity of this compound and realizing its full potential in various fields of chemistry and materials science.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 89223 |

| 2-Ethyloxirane | 135851 |

| Lithium acetylide ethylenediamine complex | Not readily available as a single CID for the complex; component CIDs may vary. |

| (S)-5-Hexyn-3-ol | N/A (Specific enantiomer representation varies in databases, CID 89223 is for the racemic mixture) |

| (R)-5-Hexyn-3-ol | N/A (Specific enantiomer representation varies in databases, CID 89223 is for the racemic mixture) |

| O-methyl mandelic acid esters | N/A (Class of compounds, specific CIDs depend on the alcohol esterified) |

| Propargylic alcohols | N/A (Class of compounds) |

| Oxetan-3-one | 520311 |

| Cyclic imines | N/A (Class of compounds) |

| Noyori-Ikariya half-sandwich complexes | N/A (Class of catalysts) |

| Palladium complexes | N/A (Class of compounds) |

| Nickel complexes | N/A (Class of compounds) |

| 5-Hexyn-1-ol (B123273) | 88804 |

| β-Nitroenones | N/A (Class of compounds) |

| 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0 (CAS, CID is 7868) biosynth.comtcichemicals.comthegoodscentscompany.comavantorsciences.com |

| Porphyrin | 10440 |

| Tetrahymena pyriformis | N/A (Organism) |

Interactive Data Tables

Based on the provided search results, detailed quantitative data suitable for interactive tables is limited to specific experimental yields and characterization data within individual synthesis examples (e.g., yields of (S)- and (R)-5-hexyn-3-ol synthesis mdpi.com). Creating truly interactive and generalized data tables covering broader research findings across all subsections is not feasible with the provided snippets. However, a representative table for the synthesis of enantiomers from one source is presented below.

| Enantiomer | Starting Material | Reagent | Yield (%) | Optical Rotation ([α]D25, c, solvent) |

| (S)-5-Hexyn-3-ol | (S)-2-Ethyloxirane | Lithium acetylide ethylenediamine complex | 87 | +2.78 (1.29, CHCl₃) mdpi.com |

| (R)-5-Hexyn-3-ol | (R)-2-Ethyloxirane | Lithium acetylide ethylenediamine complex | 88 | -4.45 (0.99, CHCl₃) mdpi.com |

| (S)-5-Hexyn-3-ol (Lit. Value) | - | - | - | +3.00 (2.00, CHCl₃) mdpi.com |

| (R)-5-Hexyn-3-ol (Lit. Value) | - | - | - | -4.00 (2.00, CHCl₃) mdpi.com |

This table demonstrates the yields and optical rotation values obtained in a specific enantioselective synthesis of this compound enantiomers. mdpi.com More extensive data would be required to generate comprehensive interactive tables covering all emerging research directions.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-Hexyn-3-ol in laboratory settings?

- Methodology : this compound (CAS 19780-84-8) is typically synthesized via catalytic alkyne hydration or nucleophilic addition to propargyl alcohols. For example, enantioselective synthesis can employ chiral catalysts like indium(I) iodide to achieve moderate yields (e.g., 76% yield with 1.4:1.2 anti/syn selectivity) . Precise temperature control (e.g., −78°C to room temperature) and inert atmospheres are critical to minimize side reactions .

- Characterization : Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) are essential for confirming structure and purity. The compound’s hydroxyl and alkyne groups produce distinct peaks in NMR (δ 1.47 ppm for hydroxyl, δ 2.5–3.0 ppm for propargyl protons) .

Q. What safety protocols should researchers follow when handling this compound?

- Risk Mitigation : While no specific SDS for this compound is provided, analogous alcohols (e.g., cis-3-Hexenol) suggest flammability (H226) and eye irritation (H319) risks. Use explosion-proof equipment, avoid static discharge, and wear nitrile gloves and safety goggles. Store in a ventilated, cool area away from oxidizers .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral molecular cage construction?

- Catalyst Screening : Chiral imine catalysts (e.g., indium-based systems) enhance enantiomeric excess (ee). For instance, indium(I) iodide achieves 1.4:1.2 anti/syn ratios, but optimizing ligand geometry (e.g., biphenyl vs. naphthyl groups) may improve stereocontrol .

- Reaction Engineering : Kinetic studies using differential scanning calorimetry (DSC) can identify temperature-sensitive steps. Lowering reaction temperatures (−20°C) reduces racemization, while microwave-assisted synthesis may accelerate reaction rates .

Q. How should researchers address contradictions in reported reactivity data for this compound?

- Data Reconciliation : Contradictions in catalytic efficiency (e.g., variable yields across studies) may stem from impurities in starting materials or moisture sensitivity. Perform controlled experiments with rigorously dried solvents and quantify trace water via Karl Fischer titration .

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity). For example, a 2 factorial design can clarify interactions between temperature and pH .

Q. What computational methods predict the stability of this compound derivatives under varying pH conditions?

- Modeling Approaches : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate protonation states and degradation pathways. Focus on the alkyne moiety’s susceptibility to nucleophilic attack in acidic environments .

- Validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks) and High-Performance Liquid Chromatography (HPLC) to monitor decomposition products .

Q. How does steric hindrance in this compound derivatives influence their reactivity in click chemistry?

- Steric Effects : Bulky substituents near the hydroxyl group (e.g., tert-butyldiphenylsilyl ethers) reduce Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency. Use smaller protecting groups (e.g., TMS) or strain-promoted reagents (e.g., DBCO) to enhance reaction rates .

- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to identify steric bottlenecks in real-time .

Notes

- Contradiction Analysis : Prioritize principal contradictions (e.g., catalyst efficiency vs. cost) using TRIZ principles to balance innovation and practicality .

- Literature Gaps : Limited ecotoxicological data exist; researchers should conduct Daphnia magna acute toxicity assays to assess environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。